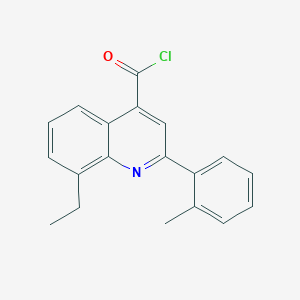
8-Ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride
説明
8-Ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C19H16ClNO and its molecular weight is 309.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
8-Ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article explores the biological activity of this compound, supported by various research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a quinoline ring with an ethyl group at the 8-position and a 2-methylphenyl substituent at the 2-position, along with a carbonyl chloride functional group at the 4-position. This unique arrangement contributes to its reactivity and biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The carbonyl chloride group allows for nucleophilic acyl substitution reactions, which can modify proteins and nucleic acids, inhibiting enzyme activity.
- Receptor Interaction : The compound may also interact with cellular receptors, influencing signal transduction pathways.
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains demonstrate this activity:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| C. albicans | 0.039 |
These findings suggest that the compound has potent antibacterial and antifungal properties .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It has shown moderate to high cytotoxicity against several cancer cell lines, with IC50 values ranging from 2.26 to 7.46 μmol/L . The mechanism involves the inhibition of specific signaling pathways associated with cancer cell proliferation.
Case Studies
- Antimalarial Activity : A study identified derivatives of quinoline-4-carboxamides that exhibited antiplasmodial activity against Plasmodium falciparum, leading to the optimization of compounds for improved efficacy in preclinical models .
- Antioxidant Activity : The antioxidant capacity of quinoline derivatives was evaluated using the DPPH assay, demonstrating that modifications to the structure significantly enhanced antioxidant properties compared to parent compounds .
科学的研究の応用
8-Ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride is a chemical compound that is a derivative of quinoline. The quinoline family is known for its diverse biological activities and applications in medicinal chemistry.
Scientific Research Applications
this compound is used in scientific research for various applications:
- Chemistry It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions. As an intermediate in the synthesis of quinoline derivatives, it is important in the development of pharmaceuticals and agrochemicals.
- Biology The compound is utilized in proteomics research to study protein interactions and functions.
- Medicine It is investigated for potential use in drug development, particularly in the design of novel therapeutic agents.
- Industry It is utilized in the production of specialty chemicals and materials with specific properties.
Biological Activity
this compound has potential biological activities, especially in medicinal chemistry and pharmacology. Quinoline derivatives have been studied for potential therapeutic applications, including anticancer, antibacterial, and antifungal activities.
Anticancer Activity
Research indicates that quinoline derivatives exhibit anticancer properties. Studies have shown that compounds with similar structures demonstrate potent cytotoxic effects against various cancer cell lines. These compounds induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of p53 pathways, leading to cell cycle arrest and programmed cell death.
Antimicrobial properties
The compound has also been investigated for its potential antimicrobial properties. Research indicates that quinoline derivatives exhibit broad-spectrum antimicrobial properties.
特性
IUPAC Name |
8-ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c1-3-13-8-6-10-15-16(19(20)22)11-17(21-18(13)15)14-9-5-4-7-12(14)2/h4-11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSTZVCUAIAACQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















